3,3-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide
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Overview
Description
3,3-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide is an intriguing compound with potential applications in various fields of scientific research. This compound, with its unique molecular structure, offers opportunities for exploring new chemical reactions, biological interactions, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide typically involves a multi-step reaction process. The starting materials, often derived from commercially available sources, undergo a series of chemical transformations. These transformations can include alkylation, sulfonylation, and amide formation reactions, under controlled conditions of temperature, pressure, and catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and purity. High-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization, chromatography, and distillation can be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,3-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide can undergo various types of reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophilic substitution reagents like alkyl halides. The reaction conditions may vary depending on the desired transformation, often involving specific solvents, temperature controls, and catalysts.
Major Products Formed: The products formed from these reactions can range from hydroxylated derivatives in oxidation reactions to amine-functionalized derivatives in reduction reactions. Substitution reactions can lead to the formation of new functionalized butanamides with diverse chemical properties.
Scientific Research Applications
Chemistry: This compound's unique structure makes it a valuable subject for studying new organic synthesis methods and exploring reaction mechanisms.
Biology and Medicine: In biological research, it may serve as a lead compound for drug development, offering potential therapeutic benefits due to its structural resemblance to bioactive molecules.
Industry: Its application extends to the development of novel materials with specific chemical properties, contributing to advancements in material science and chemical engineering.
Mechanism of Action
The mechanism of action for 3,3-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide involves its interaction with specific molecular targets. This can include binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of molecular interactions critical for biological functions.
Comparison with Similar Compounds
Quinoline derivatives
Sulfonyl-containing amides
Alkylated butanamides
Properties
IUPAC Name |
3,3-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-5-11-24(22,23)20-10-6-7-14-12-15(8-9-16(14)20)19-17(21)13-18(2,3)4/h8-9,12H,5-7,10-11,13H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWOTIJIRNTPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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